Cas no 13207-66-4 (5-Aminoquinolin-8-ol)

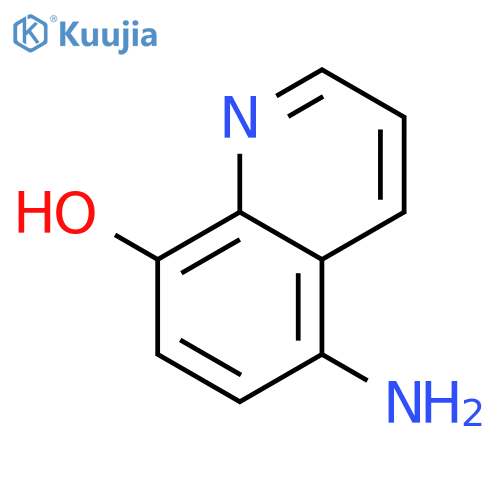

5-Aminoquinolin-8-ol structure

商品名:5-Aminoquinolin-8-ol

5-Aminoquinolin-8-ol 化学的及び物理的性質

名前と識別子

-

- 5-Aminoquinolin-8-ol

- 5-AMINO-8-HYDROXYQUINOLINE

- 5-amino-8-hydroxyquinoline dihydrocholride

- 5-Amino-8-quinolinol

- 5-Amino-chinolin-8-ol

- 5-Amino-quinolin-8-ol

- 5-azanylquinolin-8-ol

- 8-hydroxy-5-aminoquinoline

- 8-Quinolinol,5-amino

- 5-Amino-8-hydroxyqui

- 5-Amino-8-hydroxyquinoline HClsalt

- A806359

- 5-Amino-8-quinolinol #

- cid_416002

- AKOS000111586

- CS-W001023

- GS-5740

- DTXSID20328975

- SCHEMBL688655

- FT-0659557

- SY045850

- MFCD00185837

- 8-Quinolinol, 5-amino-

- AS-0308-225

- SB67953

- J-516727

- BRD-K00624318-300-01-3

- 5-Aminooxin

- AM85404

- PD119507

- CCG-321501

- 5-aminoquinoline-8-ol

- HY-W001023

- 13207-66-4

- BDBM32142

- AC-7829

- CHEMBL449298

- BB 0221209

- 5A8HQ

- DB-062866

- STK737829

- quinoline, 5-amino-8-hydroxy-

- ALBB-024871

- A58135

- DTXCID70280079

- 108-775-8

-

- MDL: MFCD00185837

- インチ: InChI=1S/C9H8N2O/c10-7-3-4-8(12)9-6(7)2-1-5-11-9/h1-5,12H,10H2

- InChIKey: YDEUKNRKEYICTH-UHFFFAOYSA-N

- ほほえんだ: C1=CC2=C(C(=CC=C2N)O)N=C1

計算された属性

- せいみつぶんしりょう: 160.06400

- どういたいしつりょう: 160.063662883g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 163

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 59.1Ų

じっけんとくせい

- 色と性状: No data avaiable

- 密度みつど: 1.4±0.1 g/cm3

- ゆうかいてん: No data available

- ふってん: 408.3℃ at 760 mmHg

- フラッシュポイント: 200.7±25.9 °C

- 屈折率: 1.759

- PSA: 59.14000

- LogP: 2.10380

- じょうきあつ: 0.0±1.0 mmHg at 25°C

5-Aminoquinolin-8-ol セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

5-Aminoquinolin-8-ol 税関データ

- 税関コード:2933499090

- 税関データ:

中国税関番号:

2933499090概要:

2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

5-Aminoquinolin-8-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB457665-1 g |

5-Amino-8-hydroxyquinoline |

13207-66-4 | 1g |

€406.00 | 2023-04-22 | ||

| Chemenu | CM131957-250mg |

5-aminoquinolin-8-ol |

13207-66-4 | 95% | 250mg |

$111 | 2023-02-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1050874-100mg |

5-Amino-8-hydroxyquinoline |

13207-66-4 | 95% | 100mg |

¥90.00 | 2024-08-09 | |

| Chemenu | CM131957-5g |

5-aminoquinolin-8-ol |

13207-66-4 | 95% | 5g |

$289 | 2024-08-02 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A181160-100mg |

5-Aminoquinolin-8-ol |

13207-66-4 | 96% | 100mg |

¥296.90 | 2023-09-04 | |

| Fluorochem | 031037-5g |

5-Amino-quinolin-8-ol |

13207-66-4 | 95% | 5g |

£938.00 | 2022-03-01 | |

| abcr | AB457665-500 mg |

5-Amino-8-hydroxyquinoline |

13207-66-4 | 500MG |

€313.80 | 2022-06-10 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1050874-250mg |

5-Amino-8-hydroxyquinoline |

13207-66-4 | 95% | 250mg |

¥130.00 | 2024-08-09 | |

| 1PlusChem | 1P0010MA-250mg |

8-Quinolinol, 5-amino- |

13207-66-4 | 96% | 250mg |

$23.00 | 2025-02-18 | |

| A2B Chem LLC | AA46658-250mg |

5-Aminoquinolin-8-ol |

13207-66-4 | 95% | 250mg |

$19.00 | 2024-04-20 |

5-Aminoquinolin-8-ol 関連文献

-

Shridhar Bhat,Joong Sup Shim,Feiran Zhang,Curtis Robert Chong,Jun O. Liu Org. Biomol. Chem. 2012 10 2979

-

2. Tetranuclear lanthanide complexes showing magnetic refrigeration and single molecule magnet behaviorHong Yu,Jia-Xing Yang,Ju-Qing Han,Peng-Fei Li,Yin-Ling Hou,Wen-Min Wang,Ming Fang New J. Chem. 2019 43 8067

-

Hong-Ling Gao,Li Jiang,Shuang Liu,Hai-Yun Shen,Wen-Min Wang,Jian-Zhong Cui Dalton Trans. 2016 45 253

-

Valentina Oliveri,Valeria Lanza,Danilo Milardi,Maurizio Viale,Irena Maric,Carmelo Sgarlata,Graziella Vecchio Metallomics 2017 9 1439

-

Elke Debroye,Geert Dehaen,Svetlana V. Eliseeva,Sophie Laurent,Luce Vander Elst,Robert N. Muller,Koen Binnemans,Tatjana N. Parac-Vogt Dalton Trans. 2012 41 10549

13207-66-4 (5-Aminoquinolin-8-ol) 関連製品

- 220844-65-5(8-Methoxyquinolin-4-amine)

- 68748-35-6(6-amino-8-Quinolinol)

- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)

- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)

- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)

- 110502-51-7(4,4-dimethylhexane-1-thiol)

- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)

- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)

- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)

- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:13207-66-4)5-Aminoquinolin-8-ol

清らかである:99%

はかる:5g

価格 ($):217.0

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:13207-66-4)5-氨基-8-羟基喹啉

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ